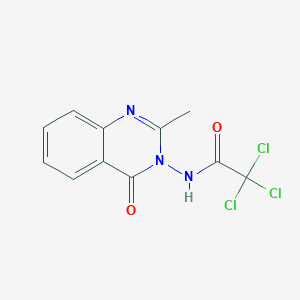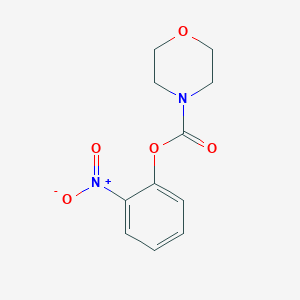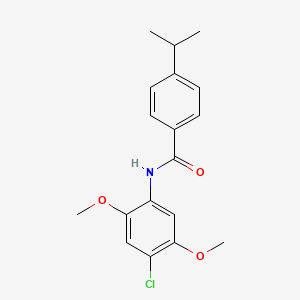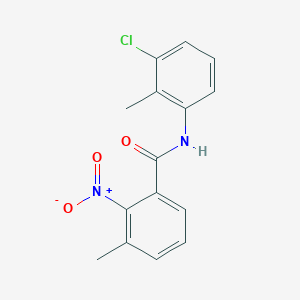
2-(4-bromo-2-chlorophenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromo-2-chlorophenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromo-chlorophenoxy group and a triazolyl group attached to an acetamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-chlorophenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 4-bromo-2-chlorophenol, is reacted with an appropriate acylating agent to form the phenoxy intermediate.
Introduction of the Triazole Group: The phenoxy intermediate is then reacted with a triazole derivative under suitable conditions to introduce the triazole group.
Formation of the Acetamide: Finally, the triazole-containing intermediate is reacted with an acetamide derivative to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(4-bromo-2-chlorophenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo and chloro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation or reduction under appropriate conditions, potentially altering the functional groups.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, nucleophilic substitution could yield derivatives with different substituents on the phenoxy ring, while hydrolysis could yield the corresponding carboxylic acid and amine.
科学的研究の応用
Medicinal Chemistry: It may be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Agricultural Chemistry: The compound could be investigated for its potential as a pesticide or herbicide, given the presence of halogenated phenoxy groups.
Materials Science: It may be used in the synthesis of novel materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole group could play a role in binding to the target, while the phenoxy and acetamide groups could influence the compound’s overall pharmacokinetic properties.
類似化合物との比較
Similar Compounds
- 2-(4-bromo-2-chlorophenoxy)-N-(1,2,4-triazol-1-yl)acetamide
- 2-(4-bromo-2-chlorophenoxy)-N-(1,2,4-triazol-4-yl)acetamide
- 2-(4-bromo-2-chlorophenoxy)-N-(1,2,4-triazol-5-yl)acetamide
Comparison
Compared to similar compounds, 2-(4-bromo-2-chlorophenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide may exhibit unique properties due to the specific positioning of the triazole group. This positioning can influence the compound’s reactivity, binding affinity, and overall biological activity.
特性
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrClN4O2/c11-6-1-2-8(7(12)3-6)18-4-9(17)15-10-13-5-14-16-10/h1-3,5H,4H2,(H2,13,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGQRXVZWADXJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)OCC(=O)NC2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-(4-CHLOROPHENYL)-2-[(1H-1,2,3,4-TETRAZOL-5-YL)METHYL]-2H-1,2,3,4-TETRAZOLE](/img/structure/B5725200.png)

![2,2-dimethyl-1-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B5725230.png)
![3,4-difluoro-N-[(4-phenylmethoxyphenyl)methyl]aniline](/img/structure/B5725238.png)
![N'-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)IMINOFORMAMIDE](/img/structure/B5725242.png)
![methyl 3-[(3-bromobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5725260.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methyl-4-nitrobenzamide](/img/structure/B5725276.png)
![N-(3,5-dimethylphenyl)-2-[(3,5-dimethylphenyl)methylsulfanyl]acetamide](/img/structure/B5725278.png)
![1-{4-[(2,5-DICHLOROPHENYL)SULFONYL]PIPERAZINO}-1-PROPANONE](/img/structure/B5725286.png)




